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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxyaniline

Cat. No.: B139792

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
4-Amino-3,5-difluoroanisole. Due to the limited availability of direct experimental data for this
specific compound, this document outlines detailed experimental protocols for the
determination of its key physicochemical parameters, including melting point, boiling point,
solubility, pKa, and logP. Furthermore, a plausible synthetic route for 4-Amino-3,5-
difluoroanisole is proposed based on established chemical transformations of analogous
compounds. This guide is intended to serve as a valuable resource for researchers and
professionals in drug development and chemical synthesis by providing a structured approach
to characterizing this and similar fluorinated aromatic amines.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 4-Amino-3,5-difluoroanisole are
not readily available in the public domain. However, data for structurally related compounds,
such as 3,5-difluoroaniline and 4-amino-3,5-difluorophenol, can provide estimations. The table
below summarizes the available data for these related compounds and provides a framework
for the expected properties of 4-Amino-3,5-difluoroanisole.
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Property

3,5-
Difluoroaniline[1]

[2]

4-Amino-3,5-
difluorophenol[3]

4-Amino-3,5-
difluoroanisole
(Predicted/Undeter
mined)

Molecular Formula CeHsF2N CeHsF2NO C7H7F2NO

Molecular Weight 129.11 g/mol 145.11 g/mol 159.13 g/mol

Melting Point 37-41 °C 147-150 °C Undetermined

Boiling Point 82 °C at 20 mmHg Not available Undetermined
Sparingly soluble in

Solubility Not available DMSO, slightly Undetermined
soluble in Methanol

pKa Not available Not available Undetermined

logP 1.547 (Predicted) 1.1 (Predicted) Undetermined

Proposed Synthesis of 4-Amino-3,5-difluoroanisole

A plausible synthetic route for 4-Amino-3,5-difluoroanisole can be conceptualized starting from

1,3-difluoro-5-nitrobenzene. This multi-step synthesis involves reduction of the nitro group,

followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Experimental Protocol:

Step 1: Reduction of 1,3-difluoro-5-nitrobenzene to 3,5-difluoroaniline

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1,3-difluoro-5-nitrobenzene in ethanol.

e Add a catalytic amount of palladium on carbon (10% Pd/C).

 Introduce a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas or a

hydrogenation apparatus).

« Stir the reaction mixture vigorously at room temperature.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

o Evaporate the solvent under reduced pressure to obtain 3,5-difluoroaniline.

Step 2: Acetylation of 3,5-difluoroaniline

o Dissolve the 3,5-difluoroaniline obtained in the previous step in a suitable solvent such as
dichloromethane or acetic acid.

e Cool the solution in an ice bath.

¢ Slowly add acetic anhydride to the cooled solution while stirring.

» Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitored by TLC).

e Pour the reaction mixture into cold water to precipitate the product.

« Filter the precipitate, wash with water, and dry to yield N-(3,5-difluorophenyl)acetamide.

Step 3: Nitration of N-(3,5-difluorophenyl)acetamide

o Carefully add the N-(3,5-difluorophenyl)acetamide to a mixture of concentrated sulfuric acid
and nitric acid at a low temperature (e.g., 0-5 °C).

« Stir the mixture while maintaining the low temperature for a specified period.

o Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

« Filter the solid, wash thoroughly with water, and dry.

Step 4: Hydrolysis of the Acetamide

o Reflux the nitrated acetamide in an acidic or basic agqueous solution (e.g., aqueous HCI or
NaOH) until the hydrolysis is complete (monitored by TLC).

» Neutralize the reaction mixture to precipitate the 4-amino-2,6-difluoronitrobenzene.
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e Filter, wash with water, and dry the product.

Step 5: Nucleophilic Aromatic Substitution with Sodium Methoxide

 In a suitable solvent like methanol or dimethylformamide (DMF), react the 4-amino-2,6-
difluoronitrobenzene with sodium methoxide.

o Heat the reaction mixture to facilitate the substitution of one of the fluorine atoms with the
methoxy group.

e Monitor the reaction by TLC.

o After completion, quench the reaction with water and extract the product with an organic
solvent.

e Dry the organic layer, evaporate the solvent, and purify the resulting 4-methoxy-2-fluoro-6-
nitroaniline.

Step 6: Reduction of the Nitro Group

e Reduce the nitro group of 4-methoxy-2-fluoro-6-nitroaniline using a standard reduction
method, such as catalytic hydrogenation (as described in Step 1) or using a metal in acid
(e.g., Sn/HCI).

o Work up the reaction mixture to isolate the final product, 4-Amino-3,5-difluoroanisole.

Click to download full resolution via product page

Proposed synthesis workflow for 4-Amino-3,5-difluoroanisole.

Experimental Protocols for Physicochemical
Property Determination
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The following sections detail standard experimental procedures that can be employed to

determine the key physicochemical properties of 4-Amino-3,5-difluoroanisole.

Melting Point Determination

Methodology:

The melting point can be determined using a capillary melting point apparatus.

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed
into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.

Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2
°C/min, near the expected melting point).

Data Recording: The temperature at which the first liquid appears (onset of melting) and the
temperature at which the entire solid has turned into a clear liquid (completion of melting) are
recorded as the melting range.

Boiling Point Determination
Methodology:

For small quantities, the boiling point can be determined using the Thiele tube method or a

micro-boiling point apparatus.

Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion
tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

Apparatus Setup: The sample tube is attached to a thermometer and immersed in a heating
bath (e.g., a Thiele tube filled with mineral oil).

Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the
capillary tube will bubble out. The boiling point is the temperature at which a steady stream
of bubbles emerges from the capillary. The heat is then removed, and the temperature at
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which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded
as the boiling point.

Solubility Determination
Methodology:

The solubility can be qualitatively assessed in various solvents.

e Procedure: To a small, known amount of 4-Amino-3,5-difluoroanisole (e.g., 10 mg) in a test
tube, a small volume (e.g., 1 mL) of the solvent is added.

o Observation: The mixture is agitated, and the solubility is observed at room temperature.
Solvents to be tested should include water, common organic solvents (e.g., ethanol,
methanol, acetone, dichloromethane, ethyl acetate, hexane), and aqueous solutions of
different pH (e.g., 5% HCI, 5% NaOH).

» Classification: The compound's solubility is classified as soluble, sparingly soluble, or
insoluble based on visual inspection.

pKa Determination
Methodology:

The pKa of the amino group can be determined by potentiometric titration or UV-Vis
spectrophotometry.

Potentiometric Titration:

o Sample Preparation: A solution of 4-Amino-3,5-difluoroanisole of known concentration is
prepared in a suitable solvent mixture (e.g., water-ethanol).

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH is monitored using a calibrated pH meter.

o Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the
half-equivalence point.
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UV-Vis Spectrophotometry:

e Procedure: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions
with different known pH values.

» Data Analysis: The absorbance at a specific wavelength where the protonated and
deprotonated forms of the molecule have different absorbances is plotted against pH. The
resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the
inflection point.

LogP (Octanol-Water Partition Coefficient)

Determination
Methodology:

The shake-flask method is the standard procedure for determining the octanol-water partition
coefficient (logP).

e Preparation: A solution of 4-Amino-3,5-difluoroanisole is prepared in either water-saturated
octanol or octanol-saturated water.

« Partitioning: Equal volumes of the octanol and aqueous phases are placed in a flask and
shaken vigorously to allow for the partitioning of the compound between the two phases until
equilibrium is reached.

o Phase Separation: The mixture is allowed to stand until the two phases have clearly
separated.

» Concentration Measurement: The concentration of the compound in each phase is
determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-
Performance Liquid Chromatography (HPLC).

o Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the
compound in the octanol phase to its concentration in the agueous phase.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

4-Amino-3,5-difluoroanisole

Physicochemical Property Determination

Melting Point Boiling Point Solubility pKa logP
(Capillary Method) (Micro Method) (Qualitative Assessment) (Potentiometric Titration) (Shake-Flask Method)

R

@

Calculate from Titration Curve

pKa Value

cord Melting Range Record Boiling Temperature Classify Solubility

Y

Melting Point Data Boiling Point Data Solubility Profile

Calculate from Concentrations

logP Value

Click to download full resolution via product page

Workflow for the determination of physicochemical properties.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the
involvement of 4-Amino-3,5-difluoroanisole in any specific signaling pathways. As a fluorinated
aromatic amine, it may be of interest in medicinal chemistry as a building block for the
synthesis of novel bioactive molecules. The introduction of fluorine atoms can significantly alter
the metabolic stability, binding affinity, and lipophilicity of drug candidates. Further research is
required to explore the potential biological effects of this compound.

Safety and Handling

Specific safety and handling information for 4-Amino-3,5-difluoroanisole is not widely available.
However, based on the data for structurally similar compounds like 3,5-difluoroaniline, it should
be handled with care. 3,5-Difluoroaniline is classified as harmful if swallowed, in contact with
skin, or if inhaled, and causes skin and eye irritation.[4] Therefore, appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling 4-Amino-3,5-difluoroanisole. All work should be conducted in a well-ventilated
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fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the known and predicted
physicochemical properties of 4-Amino-3,5-difluoroanisole. While direct experimental data is
scarce, this document offers a structured approach for its characterization through detailed
experimental protocols for determining its melting point, boiling point, solubility, pKa, and logP.
A plausible synthetic route has also been proposed to facilitate its preparation for further study.
The information and methodologies presented herein are intended to be a valuable resource
for chemists and pharmaceutical scientists interested in the synthesis and characterization of
this and other novel fluorinated aromatic compounds. The absence of data on its biological
activity highlights an area for future research and exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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